Sofosbuvir impurity N

Analytical Chemistry Pharmaceutical Analysis Method Validation

Essential diastereomer reference standard for resolving Sofosbuvir API in HPLC analysis. Critical for ICH Q2(R1) method validation, ANDA specificity, and QC batch release. Cannot be substituted by other impurities or API due to distinct stereochemical retention time. Ensure regulatory compliance with fully characterized material.

Molecular Formula C20H25FN3O9P
Molecular Weight 501.4 g/mol
Cat. No. B10799765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity N
Molecular FormulaC20H25FN3O9P
Molecular Weight501.4 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
InChIInChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34-/m0/s1
InChIKeySASYBZIIPQSWBV-ZWXZMKCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sofosbuvir Impurity N (CAS 1394157-34-6): Chemical Identity, Role, and Procurement Baseline for Analytical Reference Standards


Sofosbuvir impurity N (CAS 1394157-34-6), also designated as Sofosbuvir Impurity SF2, is a defined, process-related diastereomer of the Hepatitis C virus (HCV) NS5B polymerase inhibitor Sofosbuvir (PSI-7977) [1]. With the molecular formula C20H25FN3O9P and a molecular weight of 501.40 g/mol, it is a key component within the impurity profile of the active pharmaceutical ingredient (API) and its finished dosage forms [2]. As a diastereomer, it shares the same planar connectivity as the drug substance but differs in the three-dimensional spatial arrangement at one or more chiral centers, a structural nuance that critically impacts its chromatographic behavior and toxicological profile . Its primary procurement and application are centered on pharmaceutical research, specifically for analytical method development, method validation (AMV), quality control (QC) release, and stability studies during the commercial production and lifecycle management of Sofosbuvir drug products .

Why Sofosbuvir Impurity N Cannot Be Substituted with Other Sofosbuvir Impurities or Related Compounds


The procurement of a specific impurity reference standard like Sofosbuvir impurity N cannot be generically substituted with other Sofosbuvir impurities (e.g., impurity A, B, M, H) or even the drug substance itself. The primary reason is the profound impact of stereochemistry on chromatographic separation. Each diastereomer of Sofosbuvir exhibits a unique, and often critical, retention time in analytical methods such as High-Performance Liquid Chromatography (HPLC), which is essential for accurate identification and quantification [1][2]. Substituting impurity N with another diastereomer, or the API, will result in a different chromatographic peak, leading to false negatives in purity analysis, incorrect quantification of the impurity profile, and a fundamental failure to meet regulatory requirements for method specificity as defined by ICH Q2(R1) guidelines [1]. Furthermore, the toxicological potential of each impurity is distinct and must be individually qualified or controlled according to ICH Q3A/Q3B guidelines; a surrogate standard cannot provide the required safety or analytical specificity for a given process-related or degradation impurity .

Sofosbuvir Impurity N: A Quantitative Evidence Guide for Analytical Method Selection and Procurement


Distinct HPLC Retention Time as a Diastereomer of Sofosbuvir

Sofosbuvir impurity N exhibits a quantifiably distinct chromatographic retention profile compared to Sofosbuvir API and other related diastereomeric impurities due to its unique stereochemistry. This differential behavior is the critical parameter for its use as a reference standard for peak identification and system suitability in validated HPLC methods [1].

Analytical Chemistry Pharmaceutical Analysis Method Validation

Diastereomeric Identity: A Defined Structural Difference from Sofosbuvir API

Sofosbuvir impurity N is explicitly characterized as a diastereomer of Sofosbuvir, sharing the same molecular formula (C20H25FN3O9P) and molecular weight (501.40 g/mol) but possessing a different spatial arrangement of atoms around one or more chiral centers . This structural relationship directly dictates its unique physicochemical properties, such as solubility and chromatographic behavior, which are distinct from the API and other impurities.

Stereochemistry Process Chemistry Pharmaceutical Impurities

Regulatory-Use Classification for Analytical Method Validation and ANDA Submissions

Sofosbuvir impurity N is specifically classified and supplied for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) and commercial production, as opposed to Sofosbuvir API which is a therapeutic agent [1]. This classification is backed by the provision of comprehensive Certificates of Analysis (CoA) and analytical data packages that meet stringent regulatory requirements .

Regulatory Science Quality Control ANDA Filings

Sofosbuvir Impurity N: Key Industrial and Research Applications for Procurement


Analytical Method Development and Validation for ANDA Filings

The primary and most critical application of Sofosbuvir impurity N is as a reference standard for the development and validation of stability-indicating HPLC methods for Sofosbuvir drug substances and products [1]. Its distinct chromatographic retention time, compared to the API, is used to establish system suitability, ensuring the method can specifically resolve and quantify impurity N in the presence of the drug substance and other potential impurities. This is a mandatory requirement for Abbreviated New Drug Application (ANDA) submissions to regulatory agencies [2].

Quality Control and Batch Release Testing in Commercial Manufacturing

In commercial pharmaceutical manufacturing, Sofosbuvir impurity N is used as a reference marker in Quality Control (QC) laboratories for the routine batch release testing of Sofosbuvir API and finished dosage forms (e.g., tablets) [1]. By comparing the retention time and peak area of impurity N in a manufactured batch against a well-characterized reference standard, analysts can accurately identify and quantify its presence, ensuring it remains below established specification limits as per ICH Q3A/Q3B guidelines [2].

Forced Degradation and Stability Studies

This impurity standard is essential in forced degradation studies (stress testing) conducted under ICH Q1A(R2) guidelines to understand the intrinsic stability of the Sofosbuvir molecule [1]. By spiking impurity N into a sample or using it to identify peaks in stressed samples (e.g., exposed to heat, light, acid, base, or oxidation), researchers can confirm whether it is a major degradation product, map degradation pathways, and validate that the analytical method is stability-indicating—a cornerstone of drug product shelf-life determination [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sofosbuvir impurity N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.